molecular formula C26H24BrClFN7O3 B1192627 Danicopan HCl

Danicopan HCl

Cat. No.: B1192627
M. Wt: 616.8764
InChI Key: QJHQCDWVESCWKP-WKOQGQMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Danicopan HCl is the hydrochloride salt form of Danicopan, a first-in-class, potent, and oral small molecule that acts as a selective inhibitor of complement factor D . By reversibly binding to factor D, it inhibits the alternative pathway of the complement system, preventing the formation of the C3 convertase (C3bBb) and subsequent amplification of the complement cascade . This mechanism blocks both C3 fragment opsonization and the generation of downstream effectors, including the membrane attack complex (MAC) . The primary research value of Danicopan lies in the study of paroxysmal nocturnal hemoglobinuria (PNH), a rare hematologic disease characterized by complement-mediated hemolysis . In PNH, intravascular hemolysis is mediated by the MAC, while extravascular hemolysis (EVH) is facilitated by C3 fragment opsonization . Danicopan's proximal inhibition at the level of factor D is a key tool for investigating C3-mediated extravascular hemolysis, particularly in models where standard C5 inhibitor therapy (e.g., with eculizumab or ravulizumab) is insufficient to control this process . Clinical trials have demonstrated that adding Danicopan to a C5 inhibitor can significantly improve hemoglobin levels and reduce transfusion dependency in PNH patients with clinically significant EVH . Research-grade this compound enables further investigation into this mechanism and the broader role of the alternative complement pathway in other immune and inflammatory disorders. This product is supplied for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C26H24BrClFN7O3

Molecular Weight

616.8764

IUPAC Name

(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C26H23BrFN7O3.ClH/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23;/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38);1H/t18-,21+;/m1./s1

InChI Key

QJHQCDWVESCWKP-WKOQGQMTSA-N

SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Danicopan HCl;  ACH-4471;  ACH4471;  ACH 4471;  ACH-0144471;  ACH 0144471;  ACH0144471;  Danicopan hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Target Specificity and Mechanism of Action

Danicopan HCl and Iptacopan HCl (LNP023) are both oral complement inhibitors but differ fundamentally in their targets:

  • This compound : Inhibits factor D , preventing initiation of the AP by blocking C3 convertase formation .
  • Iptacopan HCl : Targets factor B , a component of the C3 convertase (C3bBb), thereby disrupting its catalytic activity (IC50: 10 nM) .

Key distinction : Factor D inhibition upstream (Danicopan) may preserve classical/lectin pathway functions, while factor B inhibition (Iptacopan) directly disrupts AP amplification but leaves upstream initiation intact.

Pharmacological Potency and Selectivity

Parameter This compound Iptacopan HCl
Target Factor D Factor B
Binding Affinity (Kd/IC50) 0.54 nM (Kd) 10 nM (IC50)
Selectivity >1,000-fold vs. factor B High for factor B
Pathway Specificity AP-specific AP-specific

Danicopan’s lower Kd suggests stronger target engagement, but clinical efficacy depends on downstream pathway modulation.

Q & A

Q. What are the key considerations in designing a Phase III randomized controlled trial (RCT) for Danicopan HCl as an add-on therapy in paroxysmal nocturnal hemoglobinuria (PNH)?

  • Methodological Answer : A robust Phase III RCT design should include:
  • Double-blind, placebo-controlled randomization to minimize bias .
  • Primary endpoints aligned with clinical outcomes, such as change in hemoglobin (Hb) concentration from baseline (e.g., +2.4 g/dL in the ALPHA trial) and transfusion avoidance rates .
  • Stratification of patients based on existing C5 inhibitor therapy (e.g., eculizumab or ravulizumab) to assess additive efficacy .
  • Interim analyses at predefined milestones (e.g., after 63 participants completed 12 weeks) to evaluate early efficacy/safety .
  • Inclusion of an open-label extension (OLE) to gather long-term safety and durability data (e.g., 24-week OLE in ALPHA) .

Q. How can preclinical models validate the target engagement and efficacy of this compound as a factor D inhibitor?

  • Methodological Answer :
  • In vitro assays : Measure inhibition of complement factor D (FD) activity using enzymatic assays (e.g., IC50 = 0.54 nM for human FD) .
  • Animal models : Use FD-dependent complement activation models (e.g., lipopolysaccharide-induced alternative pathway activation) to confirm suppression of C3 convertase formation .
  • Tissue-specific readouts : Quantify reductions in complement biomarkers (e.g., C3a, C5a) in serum or target tissues .

Q. What safety parameters should be prioritized in clinical trials of this compound?

  • Methodological Answer :
  • Adverse event (AE) monitoring : Focus on treatment-emergent AEs (TEAEs) occurring in ≥10% of participants (e.g., diarrhea, headache, COVID-19) .
  • Laboratory metrics : Track lactate dehydrogenase (LDH) levels to monitor hemolysis and absolute reticulocyte count (ARC) for bone marrow response .
  • Long-term follow-up : Extend safety observations beyond 12 weeks to identify rare or delayed AEs (e.g., 48-week data in ALPHA LTE) .

Advanced Research Questions

Q. How should researchers address discrepancies between interim and long-term efficacy data in this compound trials?

  • Methodological Answer :
  • Interim vs. final analysis : Interim results (e.g., 12-week Hb change) may underestimate long-term outcomes due to delayed therapeutic effects. Use longitudinal mixed-effects models to account for time-dependent variables .
  • Transfusion avoidance rates : In ALPHA, 83% of danicopan-treated patients avoided transfusions at 12 weeks, but this dropped to 78% at 24 weeks. Investigate confounding factors (e.g., infections, compliance) via sensitivity analyses .
  • Table : Key Efficacy Outcomes from ALPHA Trial
EndpointDanicopan Group (12 weeks)Placebo Group (12 weeks)Danicopan Group (24 weeks)
Δ Hb (g/dL)+2.4*+0.2+2.1
Transfusion Avoidance83%38%78%
*p < 0.001 vs. placebo .

Q. What statistical methods are optimal for analyzing patient-reported outcomes (PROs) in this compound trials?

  • Methodological Answer :
  • Pre-specified PRO instruments : Use validated tools (e.g., FACIT-Fatigue scale) to quantify quality-of-life improvements .
  • Mixed-model repeated measures (MMRM) : Adjust for baseline scores and missing data in longitudinal PRO datasets .
  • Clinically meaningful thresholds : Define minimal important differences (MIDs) for PROs (e.g., ≥3-point change in fatigue scores) to contextualize significance .

Q. How can researchers mitigate challenges in combining this compound with other complement inhibitors (e.g., factor B inhibitors) in preclinical studies?

  • Methodological Answer :
  • Synergy testing : Use checkerboard assays or isobolographic analyses to quantify additive/synergistic effects of FD + factor B inhibition .
  • Dose-ranging studies : Identify non-overlapping toxicity profiles by testing staggered dosing in animal models .
  • Biomarker validation : Monitor dual-pathway suppression via C3a/C5a levels and alternative pathway activity (AH50 assay) .

Methodological and Reporting Standards

Q. What NIH guidelines apply to preclinical studies of this compound?

  • Methodological Answer :
  • Animal studies : Report strain, sex, and age of animals, FD inhibition protocols, and randomization methods .
  • Data transparency : Share raw data for key endpoints (e.g., IC50 values, pharmacokinetic curves) in public repositories .
  • Reproducibility : Include detailed methods for FD activity assays (e.g., buffer composition, temperature) .

Q. How can conflicting results in complement inhibition assays be resolved?

  • Methodological Answer :
  • Standardize assay conditions : Control for inter-lab variability in serum source (e.g., human vs. animal serum) and complement activation triggers .
  • Negative/positive controls : Include zymosan (alternative pathway activator) and FD-deficient serum to validate specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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